molecular formula C4H2BrIN2 B1372934 2-Bromo-4-iodopyrimidine CAS No. 1034619-55-0

2-Bromo-4-iodopyrimidine

Cat. No.: B1372934
CAS No.: 1034619-55-0
M. Wt: 284.88 g/mol
InChI Key: IPEJYDSOKWOWDS-UHFFFAOYSA-N
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Description

2-Bromo-4-iodopyrimidine is a heterocyclic organic compound with the molecular formula C4H2BrIN2. It is a derivative of pyrimidine, a six-membered ring containing two nitrogen atoms at positions 1 and 3. The presence of bromine and iodine atoms at positions 2 and 4, respectively, makes this compound highly valuable in various chemical reactions and applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-4-iodopyrimidine typically involves halogenation reactions. One common method starts with 2-bromopyrimidine, which is treated with lithium diisopropylamide (LDA) followed by iodine to introduce the iodine atom at the desired position

Industrial Production Methods: Industrial production of this compound often involves large-scale halogenation processes. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the final product. The reaction is typically carried out under controlled temperature and pressure to achieve the desired substitution .

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-4-iodopyrimidine undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various substituted pyrimidine derivatives, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .

Scientific Research Applications

2-Bromo-4-iodopyrimidine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromo-4-iodopyrimidine involves its ability to participate in various chemical reactions due to the presence of reactive bromine and iodine atoms. These atoms can be easily substituted or coupled with other functional groups, making the compound highly versatile. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes .

Comparison with Similar Compounds

Uniqueness: 2-Bromo-4-iodopyrimidine is unique due to its specific halogenation pattern, which provides distinct reactivity and selectivity in chemical reactions. This makes it a valuable intermediate in the synthesis of various complex molecules .

Properties

IUPAC Name

2-bromo-4-iodopyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2BrIN2/c5-4-7-2-1-3(6)8-4/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPEJYDSOKWOWDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N=C1I)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2BrIN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.88 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1034619-55-0
Record name 2-bromo-4-iodopyrimidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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